Dipropyl propan-2-ylboronate
Description
Dipropyl propan-2-ylboronate is a boronic ester compound characterized by a boron atom bonded to two propyl groups and an isopropyl group via oxygen atoms. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity . Instead, the available data focus on structurally distinct organosulfur compounds, such as dipropyl disulfide and trisulfide, which are prevalent in essential oils (EOs) of Allium species (e.g., onions, leeks) and exhibit bioactive properties. This article will compare these sulfur-containing analogs, emphasizing their chemical profiles, applications, and biological activities based on the evidence provided.
Properties
CAS No. |
76873-75-1 |
|---|---|
Molecular Formula |
C9H21BO2 |
Molecular Weight |
172.08 g/mol |
IUPAC Name |
propan-2-yl(dipropoxy)borane |
InChI |
InChI=1S/C9H21BO2/c1-5-7-11-10(9(3)4)12-8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
ZPAQPUPBPSCAJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(OCCC)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl propan-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of propan-2-ylboronic acid with propyl magnesium bromide under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of dipropyl propan-2-ylboronate often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as palladium complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl propan-2-ylboronate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronate esters.
Reduction: It
Comparison with Similar Compounds
Limitations of the Evidence
The provided sources lack data on boronate esters like Dipropyl propan-2-ylboronate. Instead, they emphasize sulfur-containing compounds with distinct chemical and biological profiles. For instance:
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